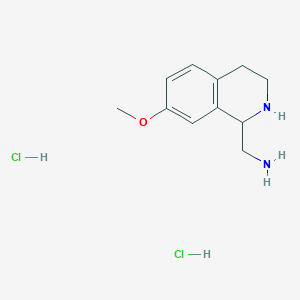
(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-メトキシ-1,2,3,4-テトラヒドロイソキノリン-1-イル)メタナミン二塩酸塩は、イソキノリンアルカロイド類に属する合成化合物です。 イソキノリンアルカロイドは、その多様な生物活性で知られており、創薬においてしばしば用いられています 。本化合物は、化学、生物学、医学の分野における様々な科学研究において、特に潜在的な可能性を示しています。
製法
合成経路と反応条件
(7-メトキシ-1,2,3,4-テトラヒドロイソキノリン-1-イル)メタナミン二塩酸塩の合成は、通常、テトラヒドロイソキノリン誘導体の官能基化を伴います。 一般的な方法の1つは、ピクテ・シュペンラー反応であり、これはオキシ塩化リン(POCl3)や塩化亜鉛(ZnCl2)などの脱水剤の存在下で、β-フェニルエチルアミンのN-アシル誘導体の環化を伴います 。反応条件は、目的とする生成物の収率を確保するために、しばしば高温と不活性雰囲気を必要とします。
工業生産方法
本化合物の工業生産は、原子経済性、選択性、収率を向上させる多成分反応(MCR)を伴う場合があります。 これらの反応は、しばしば、過酸化水素(H2O2)やtert-ブチルヒドロペルオキシド(TBHP)などの共酸化剤の存在下、C(sp3)–H結合と様々な求核剤との直接カップリングを含む、遷移金属触媒クロス脱水素化カップリング(CDC)戦略を用います 。これらの方法は、スケーラブルで環境に優しく、大規模生産に適しています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride typically involves the functionalization of tetrahydroisoquinoline derivatives. One common method is the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures and an inert atmosphere to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield. These reactions often use transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bonds with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) . These methods are scalable and environmentally friendly, making them suitable for large-scale production.
化学反応の分析
反応の種類
(7-メトキシ-1,2,3,4-テトラヒドロイソキノリン-1-イル)メタナミン二塩酸塩は、以下の化学反応を含む様々な化学反応を起こします。
酸化: 本化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を用いて行うことができます。
置換: 求核置換反応は、特にメトキシ基において、メトキシドナトリウムやtert-ブトキシドカリウムなどの試薬を用いて起こることがあります。
一般的な試薬と条件
酸化: 過酸化水素(H2O2)、過マンガン酸カリウム(KMnO4)
還元: 水素化ホウ素ナトリウム(NaBH4)、水素化アルミニウムリチウム(LiAlH4)
置換: メトキシドナトリウム(NaOMe)、tert-ブトキシドカリウム(KOtBu)
生成される主な生成物
これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はキノリン誘導体をもたらす可能性があり、還元は異なる官能基を持つ様々なテトラヒドロイソキノリン誘導体を生成する可能性があります。
科学的研究の応用
作用機序
(7-メトキシ-1,2,3,4-テトラヒドロイソキノリン-1-イル)メタナミン二塩酸塩の作用機序は、特定の分子標的および経路との相互作用を伴います。 本化合物は、サイトカイン産生、特にインターフェロン-γ(IFN-γ)レベルの増加を調節することが示されており、IFN-γは免疫応答において重要な役割を果たしています 。 また、炎症細胞の遊走と免疫グロブリンE(IgE)の産生にも影響を与えるため、抗炎症作用と免疫調節作用を発揮します .
類似化合物との比較
類似化合物
1,2,3,4-テトラヒドロイソキノリン: メトキシ基とメタナミン基を持たない類似の構造を持つ親化合物です.
2-メトキシ-4-(7-メトキシ-1,2,3,4-テトラヒドロイソキノリン-1-イル)フェノール: 抗炎症作用を持つ合成イソキノリンアルカロイドです.
7-メトキシ-1-メチル-1,2,3,4-テトラヒドロイソキノリン-6-オール: 潜在的な生物活性を持つ別の誘導体です.
独自性
(7-メトキシ-1,2,3,4-テトラヒドロイソキノリン-1-イル)メタナミン二塩酸塩は、異なる生物活性を付与する特定の官能基により、独特です。免疫応答を調節する能力と潜在的な治療用途は、さらなる研究開発のための貴重な化合物となっています。
特性
分子式 |
C11H18Cl2N2O |
|---|---|
分子量 |
265.18 g/mol |
IUPAC名 |
(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-14-9-3-2-8-4-5-13-11(7-12)10(8)6-9;;/h2-3,6,11,13H,4-5,7,12H2,1H3;2*1H |
InChIキー |
FBXUCXJJDKWDQP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(CCNC2CN)C=C1.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


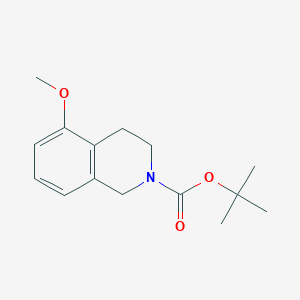
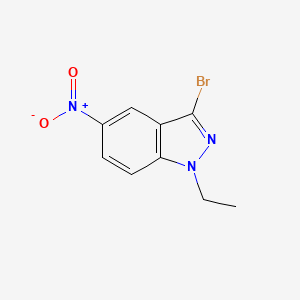

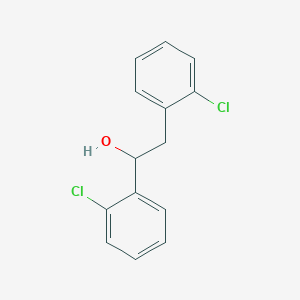
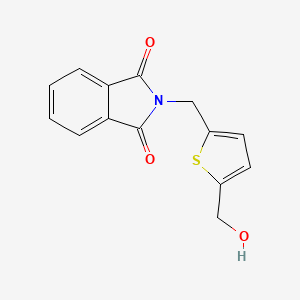
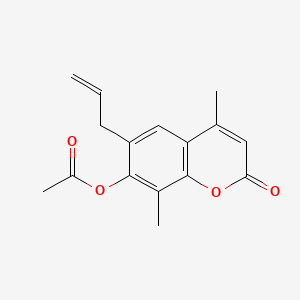
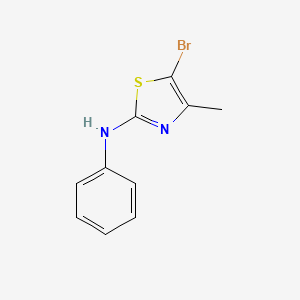


![5-Methyl-2-phenyl-6,7-dihydro-5H-oxazolo[4,5-f]indol-7-ol](/img/structure/B11850668.png)
![Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11850675.png)
![5-Amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11850685.png)


